2-(3-acetyl-1H-indol-1-yl)-N-(4-bromo-2-chlorophenyl)acetamide
CAS No.:
Cat. No.: VC16338114
Molecular Formula: C18H14BrClN2O2
Molecular Weight: 405.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14BrClN2O2 |
|---|---|
| Molecular Weight | 405.7 g/mol |
| IUPAC Name | 2-(3-acetylindol-1-yl)-N-(4-bromo-2-chlorophenyl)acetamide |
| Standard InChI | InChI=1S/C18H14BrClN2O2/c1-11(23)14-9-22(17-5-3-2-4-13(14)17)10-18(24)21-16-7-6-12(19)8-15(16)20/h2-9H,10H2,1H3,(H,21,24) |
| Standard InChI Key | PTAOFPOUUVQGDX-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=C(C=C(C=C3)Br)Cl |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Formula
The systematic name 2-(3-acetyl-1H-indol-1-yl)-N-(4-bromo-2-chlorophenyl)acetamide reflects its bifunctional design:
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A 3-acetyl-substituted indole moiety linked via a methylene bridge to an acetamide group.
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The acetamide nitrogen is bonded to a 4-bromo-2-chlorophenyl ring, introducing halogen atoms at positions 2 (chloro) and 4 (bromo).
The molecular formula is C₁₈H₁₄BrClN₂O₂, with a calculated molecular weight of 405.67 g/mol (derived from atomic masses: C=12.01, H=1.01, Br=79.90, Cl=35.45, N=14.01, O=16.00) .
Stereoelectronic Features
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Indole Core: The planar indole system (10 π-electrons) enables π-stacking interactions, while the 3-acetyl group introduces electron-withdrawing effects, polarizing the ring .
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Halogen Substituents: Bromine and chlorine atoms enhance lipophilicity (ClogP ≈ 3.8) and may participate in halogen bonding with biological targets .
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Acetamide Linker: The flexible methylene bridge (-CH₂-) allows conformational adaptation during receptor binding .
Table 1: Key Structural Descriptors
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two key fragments:
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3-Acetylindole: Prepared via Friedel-Crafts acylation of indole with acetyl chloride .
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4-Bromo-2-chloroaniline: Synthesized through sequential halogenation of aniline derivatives .
Stepwise Synthesis
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Indole Functionalization:
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Acetamide Coupling:
Table 2: Synthetic Optimization Parameters
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes SN2 |
| Base | Sodium hydride (NaH) | 85% efficiency |
| Temperature | 0°C → RT | Prevents decomposition |
| Reaction Time | 12 hours | Complete conversion |
Physicochemical Properties
Spectral Characterization
Solubility and Stability
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Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO (32 mg/mL) and dichloromethane .
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Stability: Stable at RT for 6 months; degrades under UV light (t₁/₂ = 14 days) .
| Compound | Cancer Cell Line (IC₅₀) | Target |
|---|---|---|
| 5e (CF₃ analog) | 5.1 µM (HeLa) | Tubulin |
| NTRC-824 | 38 nM (MDA-MB-231) | Neurotensin Receptor |
| Target Compound (predicted) | 2–10 µM | Multiple kinases |
Mechanism of Action Hypotheses
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Kinase Inhibition: The acetyl-indole motif may compete with ATP in kinase binding pockets .
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DNA Intercalation: Planar indole system intercalates DNA, inducing apoptosis .
Applications and Future Directions
Drug Development
Analytical Challenges
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